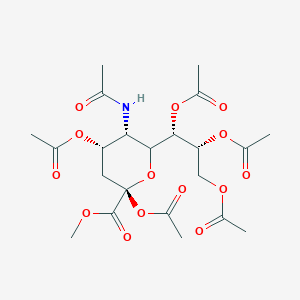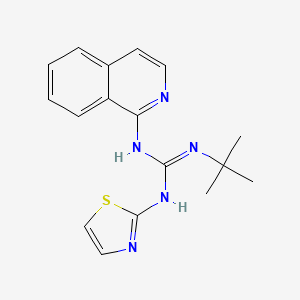
Thiirene, dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiirene, dimethyl- is an organosulfur compound with the formula C(_2)H(_2)S. It is a derivative of cyclopropene, where the methylene group is replaced by sulfur. This compound is known for its antiaromatic and highly labile nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiirene, dimethyl- can be synthesized through various methods. One common method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Another method includes the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride in solvent-free conditions .
Industrial Production Methods
Industrial production methods for thiirene, dimethyl- are not well-documented, but the synthesis methods mentioned above can be scaled up for industrial applications. The use of DES and microwave irradiation provides a straightforward and efficient approach for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Thiirene, dimethyl- undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form episulfoxides.
Substitution: Thiiranes react with amines to form 2-mercaptoethylamines, which are good chelating ligands.
Ring Expansion: Thiiranes can undergo ring expansions to generate larger heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent.
Substitution: Amines are used in substitution reactions to form mercaptoethylamines.
Ring Expansion: Various nucleophiles and electrophiles can be used to induce ring expansion reactions.
Major Products Formed
Oxidation: Ethylene episulfoxide.
Substitution: 2-Mercaptoethylamines.
Ring Expansion: Larger sulfur-containing heterocycles.
Applications De Recherche Scientifique
Thiirene, dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of thiirene, dimethyl- involves its interaction with various molecular targets and pathways. For example, thiirane derivatives can undergo nucleophilic attack, leading to the formation of mercaptoethylamines, which are good chelating ligands . The antiaromatic nature of thiirene also contributes to its reactivity and instability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A nitrogen analog of thiirane, aziridine is a three-membered ring containing nitrogen.
Oxirane: An oxygen analog of thiirane, oxirane is a three-membered ring containing oxygen.
Uniqueness
Thiirene, dimethyl- is unique due to its antiaromatic nature and high reactivity. Unlike its analogs (thiirane, aziridine, and oxirane), thiirene is less stable and more prone to undergo various chemical transformations .
Propriétés
Numéro CAS |
65923-98-0 |
|---|---|
Formule moléculaire |
C4H6S |
Poids moléculaire |
86.16 g/mol |
Nom IUPAC |
2,3-dimethylthiirene |
InChI |
InChI=1S/C4H6S/c1-3-4(2)5-3/h1-2H3 |
Clé InChI |
KKXVALCSVHZKPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
